CID 44148396
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 44148396r is a complex polymeric compound. It is known for its unique structure, which combines the properties of octadecanoic acid and hydroxypropyl ester. This compound is used in various industrial applications due to its stability and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 44148396r involves the polymerization of octadecanoic acid with hydroxypropyl ester. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired polymerization .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. The raw materials are mixed in reactors, and the reaction is catalyzed using specific catalysts. The process is monitored to maintain the optimal conditions for polymerization, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
CID 44148396r undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in various derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
CID 44148396r has several scientific research applications:
Chemistry: Used as a reagent in polymer chemistry and materials science.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Wirkmechanismus
The mechanism of action of CID 44148396r involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octadecanoic acid, 12-hydroxy-, homopolymer, octadecanoate
- Octadecanoic acid, 12-hydroxy-, homopolymer, 2-ethylhexyl ester, acetate
- Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer
Uniqueness
CID 44148396r is unique due to its specific polymeric structure and functional properties. It offers a combination of stability, reactivity, and versatility that makes it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
100932-45-4 |
---|---|
Molekularformel |
C25H47O6 |
Molekulargewicht |
443.645 |
IUPAC-Name |
12-hydroxyoctadecanoic acid;2-hydroxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H36O3.C7H11O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;1-5(2)7(9)10-4-6(3)8/h17,19H,2-16H2,1H3,(H,20,21);6,8H,1,3-4H2,2H3 |
InChI-Schlüssel |
OHDQBWGELBCBKD-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O.CC(=C)C(=O)OCC([CH2])O |
Synonyme |
Octadecanoic acid, 12-hydroxy-, homopolymer, 2-hydroxy-3-[(2-methyl-1-oxo-2-propenyl)oxy]propyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.